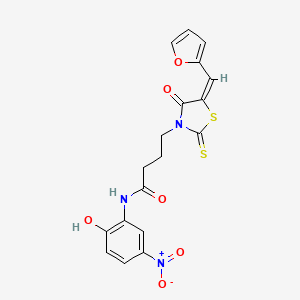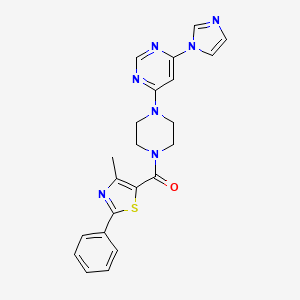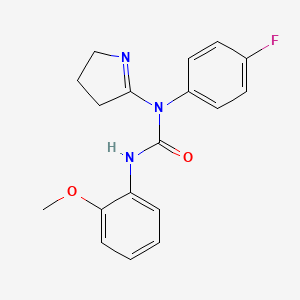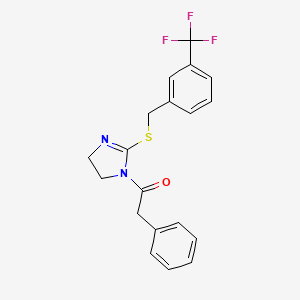
2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a benzyl group, a trifluoromethyl group, and an imidazole ring . Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the trifluoromethyl group might be susceptible to nucleophilic attack, and the imidazole ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, its molecular weight, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
One avenue of research involves the synthesis of imidazo[2,1-b][1,3]thiazoles, which are derived from γ-bromodipnones and show moderate ability to suppress the growth of kidney cancer cells. This suggests potential applications in developing anticancer agents (Potikha & Brovarets, 2020).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant capabilities of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines reveals significant activity against clinical isolates of Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. This indicates their potential as new antimicrobial agents (Reddy & Reddy, 2010).
Corrosion Inhibition
Research on the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN), for corrosion inhibition of carbon steel in acidic medium shows promising results. The study highlights the effectiveness of these compounds in significantly reducing corrosion, showcasing their potential in industrial applications (Costa et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions it can participate in or improving its synthesis .
Eigenschaften
IUPAC Name |
2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGOXRKXTAARCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

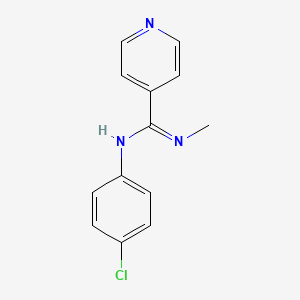
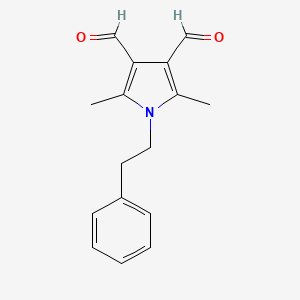
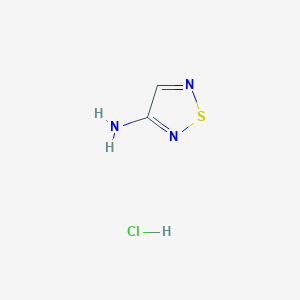
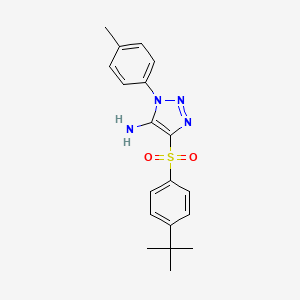
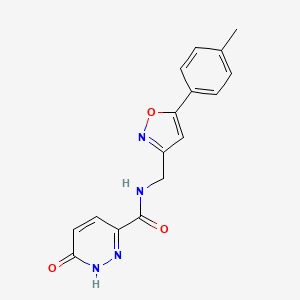

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2928156.png)

![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)
![4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2928162.png)

